molecular formula C10H14N2O2 B2379192 N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide CAS No. 2411230-27-6

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide

Cat. No.: B2379192
CAS No.: 2411230-27-6
M. Wt: 194.234
InChI Key: BLSOKQXPBJGICP-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is a synthetic organic compound with the molecular formula C10H14N2O2 This compound is characterized by the presence of an azetidine ring, a cyclopropane moiety, and a prop-2-enamide group

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)11-8-5-12(6-8)10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSOKQXPBJGICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CN(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Prop-2-enamide Group: The final step involves the coupling of the azetidine-cyclopropane intermediate with acryloyl chloride or a similar reagent to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the context of its interactions with biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is unique due to its combination of an azetidine ring, a cyclopropane moiety, and a prop-2-enamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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